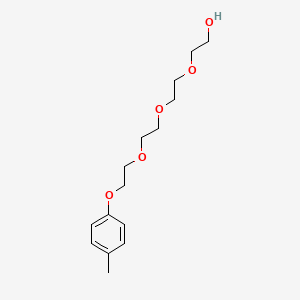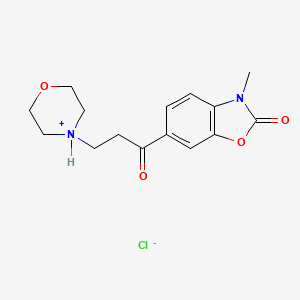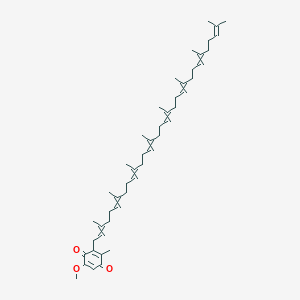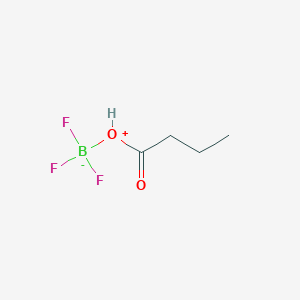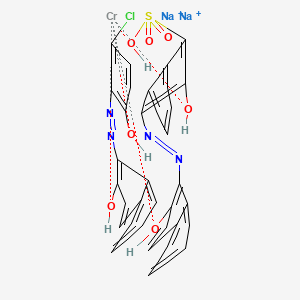
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) is a complex organometallic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in dyes and pigments. The compound’s structure includes azo groups, naphthol rings, and a chromate center, contributing to its unique chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 2-naphthol. The resulting azo compound is then complexed with chromate ions in the presence of sodium ions to form the final disodium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and filtration to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromate species.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The azo groups can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Major products formed from these reactions include various chromate complexes, amines, and substituted azo compounds .
Aplicaciones Científicas De Investigación
Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific enzymes.
Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) involves its interaction with molecular targets such as enzymes and metal ions. The azo groups can form complexes with metal ions, while the chromate center can participate in redox reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium (4-((5-chloro-2-hydroxyphenyl)azo)naphth(2,1-D)-1,3-oxathiol-5-ol 3,3-dioxidato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-)
- Disodium (4-((5-chloro-2-hydroxyphenyl)azo)naphth(2,1-D)-1,3-oxathiol-5-ol 3,3-dioxidato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-)
Uniqueness
The uniqueness of disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromate(2-) lies in its specific structural arrangement, which imparts distinct color properties and reactivity. Its ability to form stable complexes with metal ions and participate in redox reactions makes it valuable in various applications .
Propiedades
Número CAS |
75214-56-1 |
|---|---|
Fórmula molecular |
C36H25ClCrN4Na2O7S+2 |
Peso molecular |
791.1 g/mol |
Nombre IUPAC |
disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O5S.C16H11ClN2O2.Cr.2Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h1-11,23-24H,(H,25,26,27);1-9,20-21H;;;/q;;;2*+1 |
Clave InChI |
OXMRQWZNALNKNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na+].[Na+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



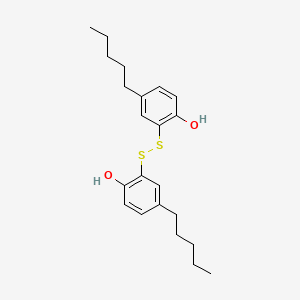

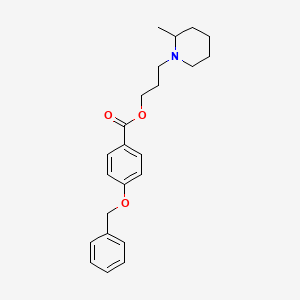
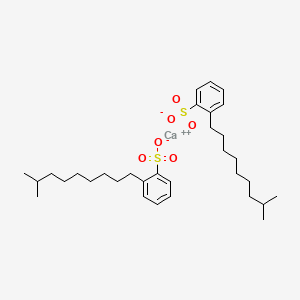
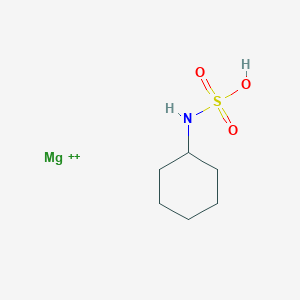
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
